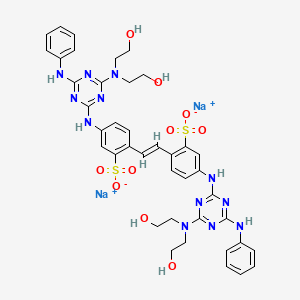
SAMARIUM ACETATE HYDRATE/ 99.9per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium acetate hydrate is a chemical compound utilized in various fields such as catalysts, lasers, metal alloys, and even in nuclear reactors due to its ability to absorb neutrons. It's also employed in medical applications, specifically in the form of radioactive 153 Sm for producing radiopharmaceuticals. The preparation of pure samarium acetate involves a process starting from rare earth carbonates derived from the chemical treatment of monazite. Through ion exchange chromatography using a strong cationic resin and fractionating rare earth elements (REE), pure Sm2O3 is obtained and subsequently converted into samarium acetate (Pedreira Filho & Queiroz, 2021).
Synthesis Analysis
Samarium acetate is synthesized from samarium oxide, which is initially obtained through the fractionation of rare earth elements. The oxide is dissolved in acetic acid to produce samarium acetate, with the stoichiometric formula being Sm(CH3COO)3·4H2O. This highlights the compound's composition and indicates the presence of water molecules, making it a hydrate (Pedreira Filho & Queiroz, 2021).
Molecular Structure Analysis
The molecular structure of samarium acetate hydrate, as inferred from its synthesis, involves samarium ions coordinated by acetate groups and water molecules. This coordination results in a complex structure, characteristic of lanthanide acetates, where samarium is central to the acetate and water ligands, forming a hydrated complex. However, detailed structural analysis through techniques such as X-ray crystallography would provide more precise information on its geometry.
Chemical Reactions and Properties
Samarium compounds, including samarium acetate, participate in various chemical reactions, especially as reducing agents or in the absorption of neutrons in nuclear reactors. Samarium's unique properties contribute to its versatility in reactions, including redox chemistry where it forms complexes with different ligands. For example, the reduction of dinitrogen by a samarium complex supported by a calix[4]arene ligand showcases its ability to engage in complex chemical reactions (Guillemot et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
Glass Manufacturing
-
Phosphors
-
Lasers
-
Thermoelectric Devices
-
Catalyst and Chemical Reagent
-
Samarium-Cobalt Magnets
-
Small Motors
-
Headphones
-
High-end Magnetic Pickups for Guitars and Related Musical Instruments
Safety And Hazards
Samarium (III) acetate hydrate may cause immediate or delayed severe eye irritation. Skin contact may produce irritation or contact dermatitis . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid dust formation .
Zukünftige Richtungen
Samarium and its compounds, including Samarium (III) acetate hydrate, have specialized uses in glass, phosphors, lasers, and thermoelectric devices . One of the most important applications of Samarium is in Samarium-Cobalt magnets . These applications suggest potential future directions for the use of Samarium (III) acetate hydrate in these and possibly other technological areas.
Eigenschaften
CAS-Nummer |
17829-86-6 |
|---|---|
Produktname |
SAMARIUM ACETATE HYDRATE/ 99.9per cent |
Molekularformel |
C6H11O7Sm |
Molekulargewicht |
345.50734 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



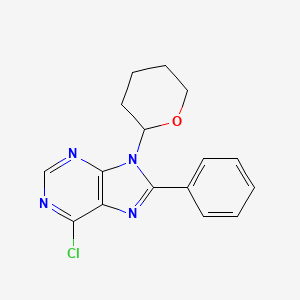
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
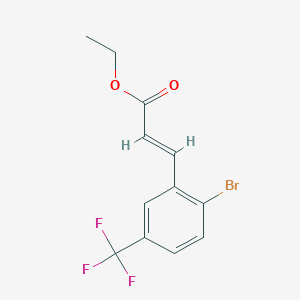
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
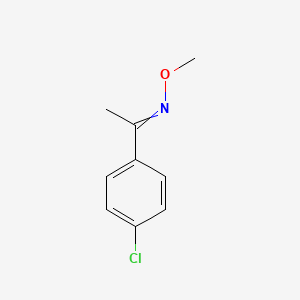
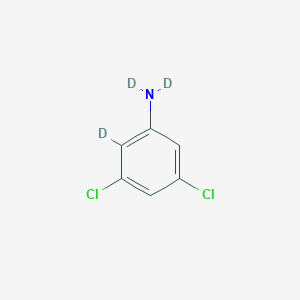
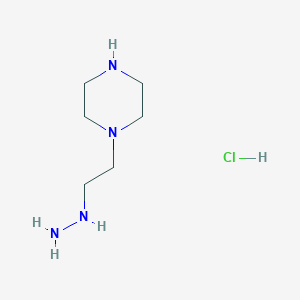
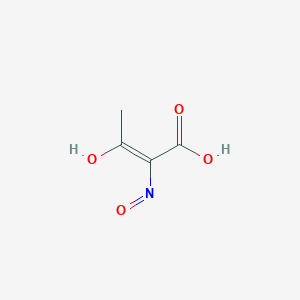
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
